molecular formula C8H11NO B8771544 1-(3-Methylpyridin-4-yl)ethanol CAS No. 22382-97-4

1-(3-Methylpyridin-4-yl)ethanol

Cat. No. B8771544
CAS RN: 22382-97-4
M. Wt: 137.18 g/mol
InChI Key: WTCOYCKRAXPKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Methylpyridin-4-yl)ethanol” is a chemical compound with the molecular formula C8H11NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “1-(3-Methylpyridin-4-yl)ethanol” consists of a pyridine ring with a methyl group at the 3-position and an ethanol group at the 1-position . The presence of the pyridine ring indicates that this compound may have basic properties .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(3-Methylpyridin-4-yl)ethanol” are not detailed in the available literature, it can be inferred that as an alcohol, it may undergo oxidation reactions to form aldehydes, ketones, or carboxylic acids .

properties

CAS RN

22382-97-4

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(3-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-5-9-4-3-8(6)7(2)10/h3-5,7,10H,1-2H3

InChI Key

WTCOYCKRAXPKFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Methylpyridine-4-carbaldehyde (310.6 mg, 1.00 mmol) in tetrahydrofuran (6 mL) was mixed with methylmagnesium bromide (0.98 M in tetrahydrofuran, 4.74 mL, 4.65 mmol) under −78° C., and the mixture was warmed slowly to room temperature for 16 hours with stirring. After completion of the reaction, the reaction solution was mixed with saturated aqueous ammonium chloride and extracted with ethyl acetate, and the organic layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure. The resulting crude reaction product containing the desired product was used for the next step (310.6 mg).
Quantity
310.6 mg
Type
reactant
Reaction Step One
Quantity
4.74 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.